molecular formula C13H23NO2 B2402903 N-Boc-1-allyl-1-aminocyclopentane CAS No. 1335041-84-3

N-Boc-1-allyl-1-aminocyclopentane

Cat. No.: B2402903
CAS No.: 1335041-84-3
M. Wt: 225.332
InChI Key: BPSNBBVBXMCHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-allyl-1-aminocyclopentane is a chemical compound with the molecular formula C13H23NO2. It is a derivative of aminocyclopentane, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and an allyl group is attached to the nitrogen atom. This compound is used in various organic synthesis processes due to its stability and reactivity.

Mechanism of Action

Mode of Action

The compound belongs to the class of Boc-protected amino acids and peptides . The Boc group is a widely used amine protecting group . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses . The compound can be deprotected at high temperatures using a thermally stable ionic liquid . This ionic liquid has low viscosity, high thermal stability, and demonstrates a catalytic effect .

Biochemical Pathways

, and its deprotection can influence various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-1-allyl-1-aminocyclopentane. For instance, the deprotection of the Boc group can be influenced by temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-allyl-1-aminocyclopentane can be synthesized through a multi-step process. One common method involves the protection of 1-aminocyclopentane with a Boc group, followed by the introduction of an allyl group. The protection of the amino group is typically achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is carried out in a solvent like ethanol or dichloromethane at room temperature .

The allylation step involves the reaction of the Boc-protected amine with an allyl halide (e.g., allyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually performed in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-allyl-1-aminocyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Allyl bromide, sodium hydride (NaH), potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).

    Deprotection Reactions: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), dichloromethane (DCM).

    Oxidation and Reduction Reactions: Various oxidizing and reducing agents, such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 1-allyl-1-aminocyclopentane, while substitution reactions can introduce various functional groups at the allyl position.

Comparison with Similar Compounds

N-Boc-1-allyl-1-aminocyclopentane can be compared with other Boc-protected amines, such as:

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the allyl group, which provides a balance of stability and reactivity for various synthetic applications.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-5-8-13(9-6-7-10-13)14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSNBBVBXMCHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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